![molecular formula C15H21BrFNO B1529124 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine CAS No. 1704074-42-9](/img/structure/B1529124.png)
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
Overview
Description
The compound “1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a bromo-fluorophenoxy group, which suggests that it might have interesting reactivity .
Molecular Structure Analysis
The molecular formula of the compound is C13H17BrFNO, and its molecular weight is 302.18 g/mol . The structure contains a piperidine ring, a propyl linker, and a bromo-fluorophenoxy group .Scientific Research Applications
NMDA Receptor Antagonists
One area of research involves the development of NMDA (N-methyl-D-aspartate) receptor antagonists, which are explored for their therapeutic potential in neurological disorders. For example, research on compounds structurally similar to "1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine" explores their binding affinity and protective effects against glutamate toxicity in neurons, highlighting their potential in studying the function of NR2B-containing NMDA receptors (T. Butler et al., 1998).
Serotonin Receptor Inverse Agonists
Another study focuses on the pharmacological profile of compounds as serotonin (5-HT)2A receptor inverse agonists. These compounds, through their interaction with serotonin receptors, demonstrate antipsychotic-like efficacy, indicating potential applications in psychiatric disorder treatments (K. Vanover et al., 2006).
Catalytic Activity and Metal Ion Sensing
Research into catalytic activities and metal ion sensing using compounds with similar structures has been conducted. For instance, studies on dicopper(II) complexes as models for catechol oxidase activity suggest applications in mimicking enzymatic processes and understanding metalloenzyme functions (Michael Merkel et al., 2005).
properties
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIQTFHHFPCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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